(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected
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Overview
Description
“(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is a chemical compound with the CAS Number: 1209467-60-6. Its IUPAC name is tert-butyl (4R)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide . The compound has a molecular weight of 299.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Cyclic Sulfamidates : BOC-protected cyclic sulfamidates, including (1,2,3)-oxathiazolidine-2,2-dioxides, are synthesized and deprotected using trifluoroacetic acid, leading to crystalline sulfamidates. These are used in alkylation reactions for creating cyclic sulfamidates with varying N-alkyl substituents, demonstrating versatility in chemical transformations (Posakony, Grierson, & Tewson, 2002).
Applications in Medicinal Chemistry
- Synthesis of Anticonvulsant Agents : Novel heterocycles, including N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, are synthesized as bioisosteres of anticonvulsant drugs. These compounds, derived from α-hydroxyamides, display wide-spectrum anticonvulsant activity and are significantly potent compared to valproic acid in tests (Pastore et al., 2013).
Role in Synthetic Organic Chemistry
- Preparation of Taxotere® and Taxol Precursors : The preparation of N-BOC-protected oxazolidine derivatives is crucial in the efficient esterification of baccatins, leading to the synthesis of intermediates for anticancer drugs like Taxotere® and Taxol. This method avoids epimerization and provides a practical approach to synthesizing these drugs and their analogs (Commerçon et al., 1992).
Use in Asymmetric Synthesis
- Chiral Auxiliaries in Asymmetric Synthesis : N-Boc-1,3-oxazolidines, prepared from enantiomerically pure β-amino alcohols, serve as chiral inductors for stereoselective transformations. Their role is emphasized in various asymmetric syntheses, highlighting the importance of the Boc group for efficient stereodifferentiation (Agami & Couty, 2004).
Contributions to Peptide Synthesis
- Protected β-Hydroxyaspartic Acid for Peptide Synthesis : N-Boc-protected oxazolidine derivatives are synthesized for incorporating into peptides via solid-phase synthesis, showing the utility of these compounds in peptide synthesis and modification (Wagner & Tilley, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “(4R)-2,2-Dioxido-4-phenyl-1,2,3-oxathiazolidine, N-boc protected” is the amine group present in various biomolecules . The compound is used as a protective group for amines, especially in peptide chemistry .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which forms a tert-butylcarbamate with the amine group . This carbamate is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving the amine group. By protecting the amine group, the compound prevents it from participating in reactions such as oxidation and substitution . This allows other functional groups in the molecule to react without interference from the amine group .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its N-Boc protection mechanism. The Boc group increases the stability of the compound, allowing it to resist degradation in the body . This enhances the bioavailability of the compound, ensuring that it reaches its target sites in the body .
Result of Action
The result of the compound’s action is the protection of the amine group, preventing it from undergoing unwanted reactions . This allows the compound to be used in complex chemical manipulations, such as the synthesis of peptides . After the desired reactions have taken place, the Boc group can be removed to free the amine group .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the efficiency of the N-Boc protection process can be enhanced by the use of catalysts . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Properties
IUPAC Name |
tert-butyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVSFPIVVEKD-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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